molecular formula C22H26N4O2 B5522390 1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone

1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone

Cat. No.: B5522390
M. Wt: 378.5 g/mol
InChI Key: CEWJEQSEFXEDOA-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.20557608 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone and its derivatives are of significant interest due to their structural complexity and potential biological activities. For instance, the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported, highlighting the efficiency of a one-pot Biginelli synthesis method. These compounds exhibit good yield and demonstrate the versatility of incorporating piperazine structures into complex molecules (Bhat et al., 2018).

Biological Activities and Potential Applications

The compound and its related structures are explored for various biological activities. For instance, polycationic phosphorus dendrimers with amine terminal groups including piperazine have been synthesized and studied for cytotoxicity, DNA complexation, and transfection experiments. These dendrimers exhibit low cytotoxicity and demonstrate efficiency in forming complexes with DNA, indicating potential applications in gene delivery and therapeutic interventions (Padié et al., 2009).

Additionally, compounds with a piperazine backbone have been synthesized for potential imaging of dopamine D4 receptors, showcasing the relevance of such structures in developing radiopharmaceuticals for brain imaging and studying neurological disorders (Eskola et al., 2002).

Chemical Reactions and Mechanisms

Research on the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst has revealed a novel carbonylation reaction at a C−H bond in the piperazine ring. This process is significant for the regioselective modification of piperazine structures, enhancing the utility of these compounds in organic synthesis and medicinal chemistry (Ishii et al., 1997).

Properties

IUPAC Name

1-(4-methylphenyl)-4-(1-pyridin-2-ylpiperidine-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-17-7-9-19(10-8-17)26-14-13-25(16-21(26)27)22(28)18-5-4-12-24(15-18)20-6-2-3-11-23-20/h2-3,6-11,18H,4-5,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWJEQSEFXEDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3CCCN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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